3-Chloro-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

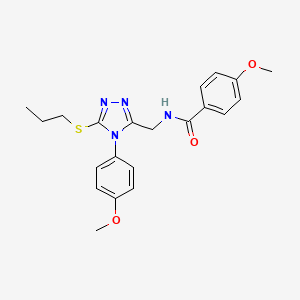

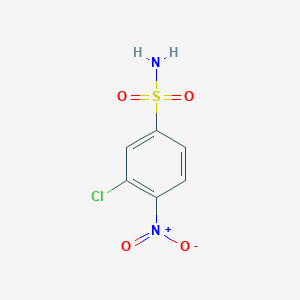

3-Chloro-4-nitrobenzenesulfonamide, also known as 4-Chloro-3-nitrobenzenesulfonamide, is a chemical compound with the molecular formula C6H5ClN2O4S . It has a molecular weight of 236.63 .

Synthesis Analysis

The synthesis of 4-Chloro-3-nitrobenzenesulfonamide involves the slow addition of chlorosulphonic acid to 2-chloronitrobenzene. The reaction mass is heated to 100°C for 6 hours, then cooled to ambient temperature and stirred for an additional 12 hours. The reaction mass is slowly poured into chilled aqueous ammonia and stirred for 3 hours at -10°C. The reaction mixture is then warmed to 23°C and stirred for 2 hours. The reaction mixture is then filtered, and the obtained solid is washed three times with water .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-nitrobenzenesulfonamide consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide group .Physical And Chemical Properties Analysis

3-Chloro-4-nitrobenzenesulfonamide is a crystalline powder with a color ranging from white to off-white . It has a melting point of 25-35 °C, a boiling point of 175-176 °C, and a density of 1.5966 (rough estimate) . It has a refractive index of 1.6000 (estimate) and a pKa of 9.28±0.60 (Predicted) . Its solubility in water is 224.8mg/L at 15 ºC .Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

3-Chloro-4-nitrobenzenesulfonamide has been studied for its potential as a precursor in synthesizing derivatives with antimicrobial properties. These derivatives have shown good to moderate activities against various microbial strains and are particularly promising for their binding affinity towards DNA Gyrase-A, an enzyme critical for bacterial DNA replication .

Pharmaceutical Research

The compound’s role in pharmaceutical research is significant due to its sulfur and nitrogen framework, which is a privileged structure in drug design. It’s often used in the development of new chemotherapeutic agents, including anti-malarial, antibacterial, and antileprotic medications .

Molecular Docking Studies

In silico molecular docking studies utilize 3-Chloro-4-nitrobenzenesulfonamide derivatives to predict how these compounds interact with biological targets like enzymes or receptors. This is crucial for understanding the mechanism of action and optimizing the structure for better efficacy .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive sites make it a versatile building block for constructing various heterocyclic motifs found in pharmaceutical and agrochemical industries .

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a method used to predict the activity of new compounds based on their chemical structure. 3-Chloro-4-nitrobenzenesulfonamide derivatives can be used in QSAR studies to develop predictive models for antimicrobial efficacy .

Agrochemical Research

The compound’s derivatives are explored for their potential use in agrochemicals. Their antimicrobial properties could be beneficial in creating new pesticides or herbicides that target specific pests or weeds without harming crops or the environment .

Material Science

In material science, the compound’s derivatives could be used to modify surfaces or create new polymers with specific properties, such as increased durability or resistance to environmental stressors .

Analytical Chemistry

As a standard compound in analytical chemistry, 3-Chloro-4-nitrobenzenesulfonamide can be used for calibration and method development in various spectroscopic and chromatographic techniques .

Safety and Hazards

3-Chloro-4-nitrobenzenesulfonamide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

Mecanismo De Acción

Target of Action

3-Chloro-4-nitrobenzenesulfonamide, also known as 3-chloro-4-nitrobenzene-1-sulfonamide, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing crucial roles in various biochemical processes.

Mode of Action

Sulfonamides, including 3-Chloro-4-nitrobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, these drugs prevent bacterial growth and proliferation .

Biochemical Pathways

The inhibition of folic acid synthesis affects the biochemical pathway of DNA synthesis in bacteria. Without folic acid, the bacteria cannot produce the nucleotides required for DNA replication. This disruption of the biochemical pathway leads to the cessation of bacterial growth and proliferation .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 3-Chloro-4-nitrobenzenesulfonamide is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, an essential component for DNA replication, the drug effectively halts the life cycle of the bacteria .

Action Environment

The action of 3-Chloro-4-nitrobenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s bioavailability .

Propiedades

IUPAC Name |

3-chloro-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRVYSLJJHIICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)

![[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B2879866.png)

![3-(3,3-dimethyl-2-oxobutyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)

![2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B2879874.png)

![3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879875.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide](/img/structure/B2879882.png)